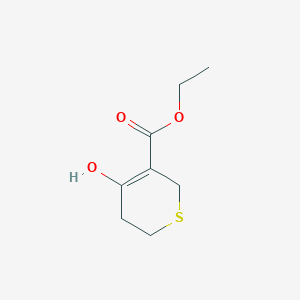![molecular formula C11H8ClN3 B13111140 4-Chloro-6-methylimidazo[1,5-a]quinoxaline](/img/structure/B13111140.png)
4-Chloro-6-methylimidazo[1,5-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-methylimidazo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused ring system containing both imidazole and quinoxaline moieties, with a chlorine atom at the 4th position and a methyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methylimidazo[1,5-a]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the condensation of ketones and ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole under microwave irradiation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-methylimidazo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Substitution: Aromatic nucleophilic substitution reactions can occur, especially involving the chlorine atom at the 4th position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products:
Oxidation: The major product is the corresponding sulfone derivative.
Substitution: The major products are the substituted imidazoquinoxalines, depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6-methylimidazo[1,5-a]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-6-methylimidazo[1,5-a]quinoxaline involves its interaction with various molecular targets and pathways. It acts as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of SK2, PIM, and IkB kinases, as well as PDE4, PDE9, and PDE10A phosphodiesterases . These interactions contribute to its diverse biological activities, including anticancer and neuroprotective effects.
Comparison with Similar Compounds
Imidazo[1,2-a]quinoxalines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms within the ring.
Imidazo[1,2-a]pyridines: These compounds have a similar imidazole ring but are fused with a pyridine ring instead of a quinoxaline ring.
Uniqueness: 4-Chloro-6-methylimidazo[1,5-a]quinoxaline is unique due to its specific substitution pattern and its ability to undergo various chemical reactions, making it a versatile compound for research and industrial applications. Its diverse biological activities also set it apart from other similar compounds.
Properties
Molecular Formula |
C11H8ClN3 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
4-chloro-6-methylimidazo[1,5-a]quinoxaline |
InChI |
InChI=1S/C11H8ClN3/c1-7-3-2-4-8-10(7)14-11(12)9-5-13-6-15(8)9/h2-6H,1H3 |
InChI Key |
NJHBAIRJFJGWEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N3C=NC=C3C(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine](/img/structure/B13111135.png)


![(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid](/img/structure/B13111143.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide](/img/structure/B13111148.png)
